Lobucavir

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Lobucavir involves several steps, starting with the stereocontrolled cyclization of (E)-3-(2-oxooxazolidin-3-ylcarbonyl)-2-propenoic acid methyl ester with 1,1-di(methylsulfanyl)ethylene, catalyzed by a chiral reagent prepared in situ with diisopropoxytitanium dichloride and a chiral dioxolane . This process yields a cyclobutane derivative, which undergoes further reactions, including reduction, silylation, and condensation with 6-O-(2-methoxyethyl)guanine . The final product is obtained after deprotection with hydrochloric acid in methanol .

Industrial production methods for this compound are not extensively documented, but the synthetic route described above provides a basis for large-scale synthesis with appropriate modifications for scalability and efficiency.

Analyse Des Réactions Chimiques

Lobucavir undergoes various chemical reactions, including:

Common reagents used in these reactions include diisopropoxytitanium dichloride, lithium aluminum hydride, diisobutylaluminum hydride, and hydrochloric acid . The major products formed from these reactions are intermediates that lead to the final this compound compound.

Applications De Recherche Scientifique

Efficacy in Clinical Trials

Lobucavir has been evaluated in various clinical settings, especially for its antiviral activity against chronic infections:

- Hepatitis B : Clinical trials have indicated that this compound can effectively reduce HBV viremia in patients. In one study, it was noted that daily doses significantly decreased HBV DNA levels .

- Cytomegalovirus Infections : Trials demonstrated that this compound was well-tolerated and showed antiviral activity against HCMV, particularly in patients resistant to ganciclovir .

Summary of Research Findings

Case Studies

- Woodchuck Model for Hepatitis B : A study involving chronically infected woodchucks showed that daily oral administration of this compound reduced WHV-viremia significantly, demonstrating its potential as a therapeutic agent for HBV-related conditions .

- Clinical Trials in AIDS Patients : A pilot study assessed the antiviral activity of multiple doses of this compound in AIDS patients, indicating its potential role in managing opportunistic infections associated with HIV .

Mécanisme D'action

Lobucavir is a guanine analog that interferes with viral DNA polymerase . It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity . In hepatitis B studies, this compound inhibits viral primer synthesis, reverse-transcription, and DNA-dependent DNA polymerization by acting as a non-obligate chain terminator of the viral polymerase . Unlike traditional chain terminators that lack a 3’-OH group, this compound causes a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation .

Comparaison Avec Des Composés Similaires

Lobucavir is similar to other guanine-based antiviral drugs, such as entecavir and acyclovir . These compounds also target viral DNA polymerase and exhibit broad-spectrum antiviral activity. this compound’s unique mechanism of causing a conformational change in the viral polymerase distinguishes it from traditional chain terminators .

Entecavir: Another guanine analog used to treat hepatitis B virus infections.

Acyclovir: A widely used antiviral drug for herpesvirus infections.

This compound’s broad-spectrum activity and unique mechanism of action make it a valuable compound for antiviral research, despite its discontinuation in clinical development due to safety concerns .

Activité Biologique

Lobucavir, a deoxyguanine nucleoside analog, exhibits broad-spectrum antiviral activity primarily against various herpesviruses, hepatitis B virus (HBV), and human cytomegalovirus (HCMV). This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions as an antiviral agent by interfering with viral DNA synthesis. It is phosphorylated within infected cells to its active triphosphate form (LBV-TP), which then inhibits viral DNA polymerases. The mechanisms include:

- Inhibition of Viral DNA Polymerase : LBV-TP acts as a competitive inhibitor of the natural substrate dGTP, effectively halting DNA replication by causing a conformational change in the polymerase that blocks further elongation two to three nucleotides downstream from its incorporation .

- Non-obligate Chain Terminator : Unlike traditional chain terminators that lack a 3'-OH group, this compound's mechanism allows it to be incorporated into the viral DNA, leading to termination of the elongation process .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Bioavailability : Approximately 30-40% following oral administration.

- Half-life : Roughly 10 hours, allowing for sustained antiviral activity post-dosing .

Antiviral Efficacy

-

Against HCMV :

- In vitro studies demonstrated that LBV-TP inhibited HCMV DNA synthesis comparably to ganciclovir (GCV), with a Ki value of 5 nM .

- LBV effectively inhibited late protein and RNA expression dependent on viral DNA synthesis while not affecting early gene expression, indicating targeted action during the viral replication cycle .

-

Against HBV :

- This compound has shown effectiveness in blocking all three phases of HBV replication: priming, reverse transcription, and DNA-dependent DNA synthesis .

- Studies indicated that LBV-TP binds with high affinity to HBV polymerase, demonstrating significant antiviral activity even against GCV-resistant strains .

Case Studies and Clinical Trials

Several clinical studies have assessed the safety and efficacy of this compound:

- Study in AIDS Patients : A clinical trial evaluated this compound for treating cytomegalovirus infections in AIDS patients. Results indicated promising antiviral effects with manageable side effects .

- Comparative Studies : Research comparing this compound to other antiviral agents like ganciclovir showed that it maintained efficacy even in resistant strains of HCMV, highlighting its potential as a second-line treatment option .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Compound Type | Deoxyguanine nucleoside analog |

| Target Viruses | Herpesviruses, HBV, HCMV |

| Mechanism of Action | Inhibits viral DNA polymerase; acts as a non-obligate chain terminator |

| Bioavailability | 30-40% |

| Half-life | ~10 hours |

| Key Findings | Effective against GCV-resistant strains; inhibits all phases of HBV replication |

Propriétés

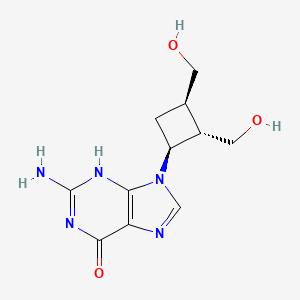

IUPAC Name |

2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFOVSGRNGAGDL-FSDSQADBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155063 | |

| Record name | Lobucavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127759-89-1, 126062-18-8 | |

| Record name | Lobucavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127759-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobucavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobucavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobucavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lobucavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOBUCAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.